molecular formula C16H17Cl2NO B2530371 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one CAS No. 1797739-85-5

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one

Cat. No.: B2530371
CAS No.: 1797739-85-5
M. Wt: 310.22
InChI Key: YWFCLXCDUOGCHH-UHFFFAOYSA-N
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Description

1-{8-Azabicyclo[321]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one is a complex organic compound that features a bicyclic structure with a nitrogen atom and a dichlorophenyl group

Scientific Research Applications

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

Target of Action

The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one is a tropane alkaloid . Tropane alkaloids are known to interact with a variety of targets, including neurotransmitter receptors and ion channels

Mode of Action

The exact mode of action of 1-{8-azabicyclo[32Tropane alkaloids typically exert their effects by binding to their targets and modulating their activity .

Biochemical Pathways

The specific biochemical pathways affected by 1-{8-azabicyclo[32Given that it is a tropane alkaloid, it may influence pathways related to neurotransmission .

Result of Action

The molecular and cellular effects of 1-{8-azabicyclo[32As a tropane alkaloid, it may have a variety of biological activities .

Action Environment

The search results do not provide specific information on how environmental factors influence the action, efficacy, and stability of this compound. Factors such as temperature and light can generally affect the stability of chemical compounds .

Chemical Reactions Analysis

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c17-12-6-4-11(15(18)10-12)5-9-16(20)19-13-2-1-3-14(19)8-7-13/h1-2,4,6,10,13-14H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFCLXCDUOGCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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